(R)-(-)-Phenylephrine-2,4,6-D3 hcl
Description
Fundamental Principles of Stable Isotope Incorporation in Organic Molecules
The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into organic molecules is a cornerstone of modern analytical and mechanistic studies. medsafe.govt.nzthermofisher.com This process can be achieved through various synthetic methods, including the use of labeled starting materials or through exchange reactions on the final compound. thermofisher.com The resulting isotopically labeled molecules are chemically similar to their unlabeled counterparts but are distinguishable by analytical techniques that are sensitive to mass differences, such as mass spectrometry, or to changes in nuclear spin properties, as in nuclear magnetic resonance (NMR) spectroscopy. ufz.de
The Unique Advantages of Deuterium Labeling in Research Applications
Deuterium (²H), a stable isotope of hydrogen, offers several distinct advantages in research. Its mass is approximately double that of protium (B1232500) (¹H), the most common hydrogen isotope. This significant mass difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. libretexts.org This property is particularly valuable in studying reaction mechanisms and in modulating drug metabolism. nih.gov Furthermore, the use of deuterated compounds as internal standards in quantitative mass spectrometry is a widely adopted practice, enhancing the accuracy and reliability of analytical measurements. medchemexpress.com
Overview of (R)-(-)-Phenylephrine as a Pharmacological Probe
(R)-(-)-Phenylephrine is a well-characterized sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors. nih.govnih.gov This interaction leads to vasoconstriction, an effect that has been utilized in various medical applications. nih.gov Its established pharmacological profile makes it a valuable tool for studying the adrenergic system and related physiological processes. medsafe.govt.nzfda.gov
| Property | Description |
| IUPAC Name | (R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol |
| Molecular Formula | C₉H₁₃NO₂ |
| Mechanism of Action | Selective α1-adrenergic receptor agonist |
| Primary Effect | Vasoconstriction |
Table 1: Pharmacological Profile of (R)-(-)-Phenylephrine
Rationale for Deuteration at the 2,4,6-Positions of Phenylephrine's Aromatic Ring
The metabolism of phenylephrine (B352888) primarily involves sulfate (B86663) conjugation and oxidative deamination. medsafe.govt.nznih.gov However, hydroxylation of the aromatic ring is also a potential metabolic pathway. By strategically placing deuterium atoms at the 2, 4, and 6-positions of the phenyl ring, researchers can investigate the significance of this metabolic route. The stronger C-D bonds at these positions are expected to slow down or block enzymatic hydroxylation at the aromatic ring due to the kinetic isotope effect. This can help in elucidating the metabolic fate of the molecule and may potentially alter its pharmacokinetic profile.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
206.68 g/mol |
IUPAC Name |
2,4,6-trideuterio-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i3D,4D,5D; |
InChI Key |
OCYSGIYOVXAGKQ-TVZTYWMASA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[C@H](CNC)O)[2H])O)[2H].Cl |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Advanced Synthetic Routes for Stereospecific (R)-Phenylephrine Precursors
The synthesis of (R)-(-)-Phenylephrine-2,4,6-D3 HCl necessitates the initial stereospecific synthesis of the (R)-phenylephrine core. Several advanced synthetic routes have been developed to produce the enantiomerically pure (R)-phenylephrine precursor with high efficiency and stereoselectivity.
One prominent method involves asymmetric hydrogenation of a suitable prochiral ketone precursor. This approach often utilizes chiral catalysts, such as rhodium complexes with chiral phosphine ligands like (2R,4R)-MCCPM, to achieve high enantiomeric excess (ee). Another effective strategy is the Sharpless asymmetric dihydroxylation , which introduces chirality by converting an alkene precursor into a chiral diol with high enantioselectivity. This diol can then be further elaborated to yield (R)-phenylephrine.
Biocatalytic methods have also emerged as powerful tools for stereospecific synthesis. The use of enzymes, such as short-chain dehydrogenases/reductases (SDRs) , can facilitate the stereoselective reduction of an aminoketone precursor to the desired (R)-phenylephrine. This enzymatic approach offers the advantages of mild reaction conditions and high enantiopurity.
Furthermore, hydrolytic kinetic resolution of a racemic epoxide intermediate using chiral catalysts, for instance, (R,R)-SalenCo(III)OAc complex, provides another avenue to access the enantiomerically pure precursor required for the synthesis of (R)-phenylephrine. The Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst, is another well-established method for the asymmetric reduction of ketones to furnish the chiral alcohol precursor of (R)-phenylephrine. Polymer-supported versions of the CBS catalyst have been developed to simplify catalyst recovery and reuse.
| Synthetic Method | Key Reagent/Catalyst | Advantage |
| Asymmetric Hydrogenation | (2R,4R)-MCCPM-rhodium complex | High enantioselectivity |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β | Predictable stereochemistry |
| Biocatalytic Reduction | Short-chain dehydrogenase/reductase | Mild conditions, high enantiopurity |
| Hydrolytic Kinetic Resolution | (R,R)-SalenCo(III)OAc complex | Access to enantiopure epoxides |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalyst | High enantiomeric excess |
Regioselective Deuteration Techniques for Aromatic Substitution (2,4,6-D3)
The key structural feature of this compound is the presence of three deuterium (B1214612) atoms at the 2, 4, and 6 positions of the aromatic ring. This specific labeling pattern is achieved through regioselective deuteration techniques that exploit the directing effect of the hydroxyl group on the phenol ring.
Chemical Deuteration Approaches
Acid-catalyzed hydrogen-deuterium (H-D) exchange is a common and effective method for the deuteration of phenols. In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), the hydroxyl group activates the aromatic ring towards electrophilic substitution at the ortho (2 and 6) and para (4) positions. The use of a deuterium source, typically deuterium oxide (D₂O), facilitates the exchange of hydrogen atoms for deuterium at these activated positions.
Metal-catalyzed H-D exchange offers another powerful strategy. Heterogeneous catalysts, most notably platinum on carbon (Pt/C), can effectively catalyze the exchange of aromatic protons with deuterium from D₂O. This method often proceeds under milder conditions compared to strong acid catalysis and can achieve high levels of deuterium incorporation. The efficiency of the exchange is influenced by factors such as catalyst loading, temperature, and reaction time.
Enzymatic Deuteration Methods (if applicable to the specific labeling)
While enzymatic methods are highly valued for their specificity, their application to the direct and regioselective deuteration of the aromatic ring of phenols at the 2, 4, and 6 positions through H-D exchange is not as well-established as chemical methods. Current literature on enzymatic deuteration often focuses on processes like deuterodecarboxylation of aromatic amino acids or H-D exchange at positions adjacent to carbonyl groups. While enzymes like laccases and cytochrome P450s are known to interact with phenols, their use for direct, regioselective H-D exchange on the aromatic ring for this specific labeling pattern remains an area for further research and development.
Optimization of Deuterium Incorporation Efficiency and Yield
Achieving high isotopic purity is paramount in the synthesis of deuterated standards. The efficiency and yield of deuterium incorporation can be optimized by carefully controlling several reaction parameters.
For acid-catalyzed H-D exchange, the concentration of the deuterated acid, the reaction temperature, and the duration of the reaction are critical variables. Increasing the temperature can enhance the rate of exchange, but may also lead to side reactions or degradation of the starting material. Therefore, a careful balance must be struck to maximize deuterium incorporation while maintaining the integrity of the molecule.
In metal-catalyzed H-D exchange, the choice of catalyst, catalyst loading, and the nature of the deuterium source are important factors. The reaction temperature and pressure (if using D₂ gas) can also be adjusted to improve the efficiency of the exchange. The use of co-solvents may be necessary to ensure the solubility of the substrate in the deuterated solvent.
| Parameter | Effect on Deuteration | Considerations |
| Temperature | Increased temperature generally increases the rate of H-D exchange. | Higher temperatures can lead to degradation or side reactions. |
| Catalyst Loading | Higher catalyst loading can increase the reaction rate. | Cost and potential for side reactions need to be considered. |
| Reaction Time | Longer reaction times can lead to higher deuterium incorporation. | Prolonged times may increase the risk of side reactions. |
| Deuterium Source | The isotopic purity of the deuterium source (e.g., D₂O) is crucial. | A large excess of the deuterium source is often used to drive the equilibrium towards the deuterated product. |
| pH (for acid/base catalysis) | The acidity or basicity of the medium directly influences the rate of exchange. | The stability of the substrate at the chosen pH must be considered. |
Purification and Isolation Strategies for High Isotopic Purity
Following the deuteration reaction, a mixture of the desired deuterated compound, partially deuterated species, and the un-deuterated starting material is typically obtained. Therefore, efficient purification and isolation strategies are essential to achieve high isotopic purity.
Chromatographic Techniques for Isotopic Enrichment
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of isotopically labeled compounds from their non-labeled counterparts. The separation is based on the subtle differences in physicochemical properties between the deuterated and non-deuterated molecules. Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can exhibit slightly different retention times on a chromatographic column.
Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common mode for the separation of such compounds. The small differences in polarity and van der Waals interactions between the deuterated and non-deuterated molecules allow for their separation. Preparative HPLC can be employed to isolate the desired deuterated fraction with high purity.
Other chromatographic techniques, such as gas chromatography (GC) for volatile compounds and supercritical fluid chromatography (SFC), can also be utilized for the separation of isotopologues, depending on the properties of the compound of interest. The choice of the chromatographic method and conditions must be carefully optimized to achieve the desired level of isotopic enrichment.
Recrystallization and Other Purification Methods
The final purity of this compound is critical for its application as an analytical standard. Purification strategies for phenylephrine (B352888) hydrochloride and its isotopologues involve both recrystallization and chromatographic techniques to remove process-related impurities and unreacted starting materials.
Recrystallization is a common method for purifying the final compound. The choice of solvent is crucial for effective purification, with various options being suitable for phenylephrine hydrochloride. Solvents can be used individually or as a mixed solvent system to optimize yield and purity. google.com For instance, repeated recrystallization of precursor molecules to phenylephrine has been successfully performed using hot water. umich.edu A patent related to phenylephrine impurities suggests that solvents such as methanol, ethanol, ethyl acetate, and butyl acetate, or mixtures thereof, are effective for recrystallization. google.com
Chromatographic methods offer a higher degree of separation and are frequently employed for purification. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool. Specific HPLC techniques used in the purification and analysis of phenylephrine and related compounds include:
Strong Cation-Exchange HPLC: This method has been used for the purification of radiolabeled phenylephrine, indicating its utility for separating charged molecules like phenylephrine from neutral or anionic impurities. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for the analysis and purification of phenylephrine. Methods often employ C18 columns with a mobile phase consisting of a mixture of methanol and an acidic aqueous buffer. bepls.comresearchgate.net
Mixed-Mode Chromatography: Columns that combine reversed-phase and cation-exchange characteristics can also be used, offering unique selectivity for separating complex mixtures containing hydrophilic basic compounds like phenylephrine. helixchrom.com
The table below summarizes various purification techniques applicable to this compound.
| Purification Method | Details | Primary Application |
| Recrystallization | Solvents include ethanol, ethyl acetate, butyl acetate, water, and mixed solvent systems. google.comumich.edu | Final purification of the bulk compound. |
| Column Chromatography | General technique for separation based on polarity. google.com | Removal of synthetic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Includes Strong Cation-Exchange, Reversed-Phase (C18 columns), and Mixed-Mode techniques. nih.govbepls.comresearchgate.nethelixchrom.com | High-resolution purification and analytical purity assessment. |
Isotopic Verification and Quantitative Analysis of Deuterium Content
Following synthesis and purification, it is essential to confirm the successful incorporation of deuterium atoms at the specified positions (2, 4, and 6 on the phenyl ring) and to quantify the level of isotopic enrichment. The primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. umich.edu
Mass Spectrometry (MS) provides direct evidence of deuteration by measuring the mass-to-charge ratio of the molecule.
Verification: The mass spectrum of this compound will exhibit a molecular ion peak (M+) that is three mass units higher than that of its non-labeled counterpart.
Quantitative Analysis: High-resolution mass spectrometry (HRMS) can be used to determine the isotopic distribution, allowing for the calculation of deuterium incorporation. By comparing the signal intensities of the deuterated molecule (d3), partially deuterated variants (d1, d2), and the unlabeled compound (d0), a precise isotopic purity percentage can be determined. A homologous fragmentation pattern compared to the unlabeled standard, with corresponding mass shifts, further confirms the location of the deuterium labels. umich.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information, confirming the precise location of the deuterium labels.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons at positions 2, 4, and 6 will be absent or significantly diminished. This provides clear evidence that deuterium atoms have replaced the hydrogen atoms at these sites.
¹³C NMR: The carbon NMR spectrum will also show characteristic changes. The signals for the deuterated carbons (C2, C4, C6) may appear as complex multiplets with lower intensity due to carbon-deuterium coupling and the longer relaxation times of deuterated carbons. umich.edu
The combination of these methods provides a comprehensive characterization of the isotopically labeled compound, ensuring its identity, purity, and the extent of deuterium incorporation.
The table below outlines the key analytical methods for isotopic verification.
| Analytical Technique | Information Provided | Key Findings |
| Mass Spectrometry (MS / HRMS) | Molecular weight and isotopic distribution. umich.edu | Confirms a mass increase of 3 amu. Allows for quantification of isotopic enrichment. |
| ¹H NMR Spectroscopy | Presence or absence of specific protons. | Disappearance of aromatic proton signals at the 2, 4, and 6 positions confirms deuteration. |
| ¹³C NMR Spectroscopy | Carbon skeleton and coupling information. umich.edu | Shows complex multiplets for deuterated carbons, confirming the location of the labels. |
Analytical Applications As a Stable Isotope Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample. wikipedia.org By measuring the altered isotopic ratio of the analyte in the mixture, the original concentration of the analyte in the sample can be determined with high accuracy. wikipedia.orgosti.gov This method is considered a gold standard in analytical chemistry due to its ability to minimize uncertainties in measurement results. wikipedia.org
Deuterated analogs, such as (R)-(-)-Phenylephrine-2,4,6-D3 HCl, are invaluable tools in quantitative analysis for several reasons. clearsynth.com The incorporation of deuterium (B1214612), a stable isotope of hydrogen, allows researchers to easily distinguish the internal standard from the naturally occurring analyte by mass spectrometry. clearsynth.com Since the deuterated standard is chemically almost identical to the analyte, it exhibits similar behavior during sample preparation, chromatography, and ionization. aptochem.com This similarity ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification. aptochem.comkcasbio.com The use of a SIL-IS is considered the best practice for robust, high-throughput bioanalytical methods. aptochem.com
Biological samples like plasma and urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis. kcasbio.comwaters.com These interferences, known as matrix effects, can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. kcasbio.comwaters.com A deuterated internal standard that co-elutes with the analyte experiences the same matrix effects. waters.comchromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reliable results. kcasbio.comwaters.com This compensation is a key advantage of using a SIL-IS, as other methods like matrix-matched calibration may not fully account for the variability of matrix effects between different samples. researchgate.netnih.gov For this compensation to be effective, it is crucial that the analyte and its deuterated analog co-elute as closely as possible. waters.comchromatographyonline.com
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is the predominant technique for the quantitative analysis of drugs and their metabolites in biological fluids. mdpi.com The development and validation of these methods are critical to ensure they are reliable and reproducible for applications like pharmacokinetic studies. mdpi.comresearchgate.net
Effective chromatographic separation is essential to distinguish phenylephrine (B352888) from other compounds in the sample matrix and to ensure it co-elutes with its deuterated internal standard. Phenylephrine is a hydrophilic basic compound, which can make its retention on standard reversed-phase columns challenging. helixchrom.com Methods have been developed using various column chemistries and mobile phases to achieve adequate separation. For instance, some methods employ C8 or C18 columns with mobile phases containing acetonitrile (B52724) and buffer solutions like ammonium (B1175870) formate (B1220265) or phosphoric acid. researchgate.netnih.govrjptonline.org Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms have also been shown to provide good retention and peak shape for phenylephrine and other components in complex mixtures. helixchrom.com The goal is to achieve a robust separation where phenylephrine and this compound have nearly identical retention times, ensuring they are subjected to the same matrix conditions as they enter the mass spectrometer. waters.comchromforum.org
Table 1: Examples of Chromatographic Conditions for Phenylephrine Analysis
| Column Type | Mobile Phase | Elution Mode | Reference |
|---|---|---|---|
| BEH HILIC | 10mM pH 3.5 ammonium formate and acetonitrile (10:90, v/v) | Isocratic | nih.gov |
| Gemini C18 | Gradient elution | Gradient | researchgate.net |
| C8 | Isocratic elution | Isocratic | nih.gov |
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. thermofisher.com This is typically achieved by operating the instrument in the Multiple Reaction Monitoring (MRM) mode. americanlaboratory.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. americanlaboratory.com This process creates a highly specific "transition" for the analyte. For phenylephrine and its deuterated analog, distinct MRM transitions are established. The precursor ion for phenylephrine is typically its protonated molecule [M+H]⁺ at m/z 168.1. thermofisher.com The precursor for this compound would be shifted by 3 mass units to m/z 171.1. The collision energy is optimized to produce specific and abundant product ions for each compound, ensuring unambiguous detection and quantification. thermofisher.comamericanlaboratory.com
Table 2: Example of Mass Spectrometric Parameters for Phenylephrine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
|---|---|---|---|---|
| Phenylephrine | 168.1 | 150.0 | 10 | thermofisher.com |
Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation to demonstrate its reliability. nih.govyoutube.com This validation process assesses several key parameters according to regulatory guidelines. nih.govyoutube.com
Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. nih.gov For phenylephrine, validated methods have shown linearity in ranges such as 0.02 to 10.0 ng/mL and 10.0 to 5000 pg/mL. researchgate.netnih.govgoogle.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov For bioanalytical assays, accuracy is typically required to be within ±15% of the nominal value (±20% at the lower limit), and precision (expressed as relative standard deviation or RSD) should not exceed 15% (20% at the lower limit). researchgate.netnih.gov Validated methods for phenylephrine have reported accuracies within ±2.1% to ±8.4% and precisions below 12.9%. researchgate.netnih.gov
Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov For phenylephrine, reported LOQs vary depending on the method's sensitivity, with values as low as 10.0 pg/mL and 0.02 ng/mL being achieved. researchgate.netnih.govgoogle.com
Table 3: Summary of Validation Parameters from a Phenylephrine Bioanalytical Method
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.020 - 10.0 ng/mL | researchgate.net |
| Lower Limit of Quantitation (LLOQ) | 0.020 ng/mL | researchgate.net |
| Accuracy | 95.0 – 105.3% | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
In Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard like this compound is considered the gold standard for achieving accurate and precise quantification. amazonaws.com GC-MS analysis of phenylephrine often requires derivatization to increase its volatility and thermal stability. The deuterated standard undergoes the same derivatization reactions and exhibits nearly identical chromatographic retention times as the unlabeled phenylephrine. chromforum.org
The primary advantage of using this compound in GC-MS is its ability to compensate for matrix effects and variations in the analytical process. amazonaws.com Matrix effects, where other components in a sample can enhance or suppress the ionization of the target analyte, are a significant source of error in quantitative analysis. Since the deuterated internal standard co-elutes with the analyte and is chemically homologous, it is affected by the matrix in the same way. amazonaws.comchromforum.org By measuring the ratio of the analyte's mass spectrometric response to that of the known concentration of the internal standard, these effects can be effectively nullified. nih.gov This approach significantly improves the accuracy, precision, and robustness of GC-MS methods for determining phenylephrine concentrations in various samples. While specific GC-MS applications for this exact deuterated standard are not detailed in the provided literature, the principles of using such standards are well-established for trace organic analysis and complex matrices. amazonaws.comnih.gov
| Analytical Technique | Advantage of Using this compound |
| GC-MS | Co-elutes with unlabeled analyte, compensating for matrix effects and variations in extraction and derivatization. amazonaws.comchromforum.org |
| LC-MS/MS | Corrects for variability in sample preparation and ion suppression/enhancement, leading to higher accuracy and reproducibility. chromforum.orgthermofisher.com |
Utility in Quality Control and Reference Standard Programs
This compound serves as a high-quality reference standard for pharmaceutical testing and quality control (QC) processes. thermofisher.comlgcstandards.com Its use is critical in the development of robust and accurate quantitative assays for phenylephrine HCl, not only to determine its concentration but also to analyze and quantify any impurities. thermofisher.com As a reference material, it provides a benchmark against which production batches of phenylephrine and its dosage forms can be consistently measured and verified. sigmaaldrich.com
Metrological traceability is a fundamental concept in analytical science that ensures measurement results can be related to a common, stable reference through an unbroken chain of calibrations. jctlm.orgeurachem.org This process is crucial for achieving comparability of results over time and between different laboratories or analytical systems. eurachem.orgnih.gov
The use of this compound as a certified reference material and internal standard is a key component in establishing this traceability. lgcstandards.comnih.gov When laboratories analyze samples, they use calibrators whose values are traceable to a higher-order reference material. By incorporating a stable isotope-labeled internal standard like this compound into the analytical run, the measurement of the native analyte in the sample is directly linked to this established reference framework. nih.gov This practice minimizes measurement uncertainty and ensures that results from different research studies or QC laboratories are equivalent and comparable, which is essential for regulatory compliance, data pooling, and making sound clinical or manufacturing decisions. jctlm.orgnih.gov
Pharmaceutical products can contain impurities from the manufacturing process or that form over time due to degradation. researchgate.netnih.gov Regulatory agencies require the monitoring and quantification of these impurities to ensure the safety and efficacy of the drug product. synzeal.com Studies have identified several potential degradation products and process-related impurities of phenylephrine. researchgate.netsynzeal.com
This compound is instrumental in the accurate quantification of these impurities and degradants. synzeal.compharmaffiliates.com In analytical methods such as HPLC or LC-MS/MS, which are often used for impurity profiling, the deuterated standard is added to the sample at a known concentration. thermofisher.comnih.gov It allows for the precise measurement of each impurity by correcting for any analytical variability, similar to its function in assaying the active pharmaceutical ingredient. amazonaws.com This is particularly important when detecting impurities at very low levels, where even minor inconsistencies in the method can lead to significant errors. nih.gov The stability-indicating methods developed using this internal standard are essential for long-term stability studies and ensuring the quality of phenylephrine-containing products throughout their shelf life. researchgate.netnih.gov
Mechanistic Studies of Metabolic Fate and Enzymatic Biotransformation
Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Metabolic Pathways
The deuterium kinetic isotope effect (DKIE) is a central concept in understanding how isotopic substitution impacts reaction rates. It is the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH) (KIE = kL/kH). wikipedia.org This phenomenon is particularly pronounced when replacing hydrogen with deuterium due to the doubling of atomic mass. wikipedia.org
Theoretical Underpinnings of Bond Scission and Deuterium Substitution
The substitution of hydrogen with deuterium results in a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. fiveable.mestackexchange.comquora.comstackexchange.com This increased strength arises from the greater mass of deuterium, which lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. stackexchange.com Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for reactions involving its cleavage. fiveable.me This difference in bond energy is the foundation of the primary kinetic isotope effect, where the rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.orgharvard.edu
Elucidation of Phenylephrine (B352888) Metabolism Using 2,4,6-D3 Labeling (Non-Human/In Vitro Systems)
Phenylephrine is primarily metabolized by monoamine oxidase (MAO) and sulfotransferase enzymes. patsnap.com The use of isotopically labeled phenylephrine, such as (R)-(-)-Phenylephrine-2,4,6-D3 hcl, provides a unique method to probe its metabolic pathways.
Investigation of Monoamine Oxidase (MAO) Activity and its Inhibition by Deuteration
Monoamine oxidase (MAO) is a key enzyme in the degradation of phenylephrine. patsnap.comnih.gov Studies using deuterated phenylephrine have demonstrated that the kinetics of phenylephrine are sensitive to MAO activity. nih.gov In an in vitro study using isolated rat hearts, the replacement of hydrogen atoms with deuterium on the α-carbon of the phenylephrine side chain was used to inhibit MAO-mediated metabolism at the tracer level. nih.gov While this deuteration did not significantly change the initial uptake of the tracer into the heart, it did markedly slow the clearance of radioactivity during the washout phase. nih.gov This indicates that MAO activity is crucial for the elimination of phenylephrine from the tissue and that deuteration at the site of MAO action can inhibit this process. nih.gov Further research on the related compound phenelzine (B1198762) showed that deuteration increased its efficacy as an MAO inhibitor, with the deuterated version inhibiting both MAO-A and MAO-B more effectively than the non-deuterated form. nih.gov
Identification of Novel Metabolic Pathways and Metabolites in Cellular and Organ Systems
The use of deuteration can lead to "metabolic switching," where a decrease in metabolism at the deuterated site diverts the compound to other biotransformation routes. nih.gov This can result in an altered metabolic profile and the formation of different levels of metabolites. nih.gov While specific studies identifying novel metabolites of this compound are not detailed in the provided search results, the principle of metabolic switching suggests that blocking the primary metabolic pathway via deuteration could enhance minor or previously unobserved pathways. For instance, with caffeine, deuteration at one methyl group attenuated oxidation at that site while increasing metabolism at other non-deuterated positions. nih.gov This highlights the potential of using deuterated compounds to uncover the full metabolic capacity of cellular and organ systems for a given drug.
Role of Deuteration in Modifying Metabolic Clearance and Half-Life in Preclinical Models
A study on deuterated enzalutamide (B1683756) provides a relevant preclinical example. Deuteration at the N-CH3 moiety, a site of metabolic activity, led to a significant decrease in in vitro intrinsic clearance in both rat and human liver microsomes. nih.gov In subsequent in vivo studies in rats, the deuterated compound (d3-ENT) showed a 102% higher total exposure (AUC) compared to its non-deuterated counterpart. nih.gov This was accompanied by a substantial decrease in the formation of the N-demethylated metabolite. nih.gov Similarly, studies with deuterated phenylephrine in isolated rat hearts demonstrated that inhibiting MAO-mediated metabolism through deuteration significantly slowed the clearance of the compound from the heart tissue. nih.gov These findings in preclinical models underscore the potential of deuteration to modify metabolic clearance and extend the half-life of phenylephrine.
Data Tables
Application in Metabolic Flux Analysis (In Vitro Models)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a labeled substrate and tracking the distribution of the isotope through various metabolic intermediates and products, researchers can construct a detailed map of metabolic pathway activity. While specific studies employing this compound for metabolic flux analysis in in vitro models are not extensively documented in publicly available literature, the principles of its application can be extrapolated from studies on phenylephrine metabolism and the use of deuterated compounds in MFA.
The deuterium atoms on the phenyl ring at positions 2, 4, and 6 of this compound serve as stable isotopic tracers. The primary metabolic pathways for phenylephrine involve sulfation of the phenolic hydroxyl group and oxidative deamination of the side chain by monoamine oxidase (MAO). nih.gov Glucuronidation is a more minor pathway. nih.gov
In an in vitro setting, such as human liver microsomes or cultured hepatocytes, this compound would be introduced as the substrate. The subsequent analysis would involve quantifying the rates of formation of its deuterated metabolites. The key advantage of using a deuterated analog lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can lead to a slower rate of reactions that involve the cleavage of this bond.
Detailed Research Findings (Hypothetical In Vitro Study):
An in vitro study using human liver microsomes could be designed to compare the metabolism of (R)-(-)-Phenylephrine HCl with its deuterated counterpart, this compound. The primary objective would be to determine if the deuteration at the aromatic ring influences the primary metabolic pathways.
The major metabolites expected would be the deuterated forms of phenylephrine-3-O-sulfate and m-hydroxymandelic acid. The rate of formation of these metabolites would be measured over time using liquid chromatography-mass spectrometry (LC-MS).
Hypothetical Data Table from an In Vitro Metabolic Flux Study:
Below is a hypothetical interactive data table illustrating the potential findings from such a study. This table compares the metabolic flux towards the major metabolites for both the non-deuterated (protio) and deuterated phenylephrine in a human liver microsome model. The flux is represented as the rate of metabolite formation (nmol/min/mg protein).
| Compound | Metabolic Pathway | Metabolite | Flux (Protio-Phenylephrine) (nmol/min/mg protein) | Flux (this compound) (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Phenylephrine | Sulfation | Phenylephrine-3-O-sulfate | 1.5 | 1.45 | 1.03 |
| Phenylephrine | Oxidative Deamination | m-hydroxymandelic acid | 0.8 | 0.78 | 1.02 |
| Phenylephrine | Glucuronidation | Phenylephrine-3-O-glucuronide | 0.1 | 0.1 | 1.00 |
Interpretation of Hypothetical Findings:
In this hypothetical scenario, the kinetic isotope effect (kH/kD) is close to 1 for all major metabolic pathways. This would suggest that the deuteration of the aromatic ring at positions 2, 4, and 6 does not significantly alter the rate-limiting steps of sulfation, oxidative deamination, or glucuronidation in this in vitro model. The bond cleavage involving these deuterated positions is likely not the rate-determining step in these enzymatic reactions.
This information is crucial for understanding the metabolic stability of the compound. If a significant KIE were observed for a particular pathway, it would indicate that deuteration at these positions could be used to strategically slow down that specific metabolic route, potentially altering the drug's pharmacokinetic profile.
The application of this compound in metabolic flux analysis, even in the absence of a significant KIE, is still valuable. It serves as an excellent internal standard for quantitative bioanalytical assays due to its identical chemical properties to the parent drug but distinct mass. This allows for precise measurement of the non-deuterated phenylephrine and its metabolites in complex biological matrices.
Pharmacological and Biochemical Interaction Studies
Investigation of Receptor Binding Kinetics and Thermodynamics (In Vitro Models)
(R)-(-)-Phenylephrine-2,4,6-D3 HCl serves as a valuable probe for dissecting the intricate processes of receptor binding. In vitro models utilizing this compound enable detailed analysis of the kinetic and thermodynamic parameters that govern the formation of the ligand-receptor complex. The parent compound, (R)-(-)-Phenylephrine, is a selective agonist for α1-adrenergic receptors. medchemexpress.com
The substitution of hydrogen with deuterium (B1214612) can modify the strength of chemical bonds, a phenomenon known as the kinetic isotope effect. This alteration can influence ligand-receptor interactions, particularly those involving hydrogen bonds. nih.govplos.org While the non-deuterated form, (R)-(-)-Phenylephrine, exhibits a clear selectivity profile for α1-adrenoceptor subtypes, the precise impact of deuteration at the 2, 4, and 6 positions on its affinity and selectivity requires direct comparative studies. medchemexpress.commedchemexpress.comcaltagmedsystems.co.ukrndsystems.comtocris.com The primary rationale for using this compound is to probe these very differences. Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs, making such labeled compounds essential tools for research. medchemexpress.com
The established binding affinities for the parent compound, (R)-(-)-Phenylephrine HCl, provide a baseline from which the effects of deuteration can be assessed.
| Receptor Subtype | pKi Value |
| α1D | 5.86 |
| α1B | 4.87 |
| α1A | 4.70 |
| (Data sourced from multiple references detailing the binding profile of the non-deuterated compound, (R)-(-)-Phenylephrine HCl). medchemexpress.commedchemexpress.comcaltagmedsystems.co.ukrndsystems.comtocris.com |
Studies on other receptor systems have demonstrated that deuteration can lead to measurable changes in binding affinity, sometimes increasing potency. nih.gov For instance, in studies of the histamine (B1213489) H2 receptor, deuteration was shown to have a significant impact on the binding of agonists, confirming the relevance of hydrogen bonding in the process. nih.govplos.orgnih.gov Similar principles apply to the study of this compound at adrenergic receptors.
The strategic placement of deuterium on the phenyl ring of phenylephrine (B352888) is a powerful method for investigating the role of specific molecular interactions within the receptor's binding pocket. The replacement of hydrogen with deuterium can alter the strength and geometry of hydrogen bonds. plos.org Since the donor-proton bond is typically longer for hydrogen than for deuterium, it possesses a higher dipole moment, which can lead to a more favorable interaction with a negatively charged proton acceptor. nih.govplos.org
By comparing the binding thermodynamics of this compound with its non-deuterated counterpart, researchers can infer the importance of C-H bonds on the aromatic ring in establishing secondary contacts with amino acid residues in the binding site. This approach helps to build a more detailed map of the ligand-receptor interaction landscape and understand how these interactions contribute to the stabilization of the active receptor conformation. This methodology has been successfully used to reveal that changes in binding affinity upon deuteration can be rationalized by the altered strength of hydrogen bonding, an observation known as the Ubbelohde effect. plos.org
Radioligand displacement assays are a cornerstone of receptor pharmacology, used to determine the binding affinity of unlabeled ligands. nih.gov In this context, this compound is used as the unlabeled "competitor" ligand. These experiments typically involve incubating a receptor preparation (e.g., cell membranes expressing a specific adrenergic receptor subtype) with a fixed concentration of a radiolabeled ligand, such as [3H]-prazosin, which is known to bind to α1-adrenoceptors. nih.govnih.gov
Increasing concentrations of this compound are then added to the reaction. By competing for the same binding site, the deuterated phenylephrine displaces the radioligand. The effectiveness of this displacement is measured by a decrease in radioactivity bound to the receptors. From this competition curve, the inhibition constant (Ki) of this compound can be calculated, providing a quantitative measure of its binding affinity for the receptor subtype being studied. nih.gov This allows for a direct comparison of its affinity against the non-deuterated form and other adrenergic agents.
Mechanistic Studies of Adrenergic Receptor Subtype Activation (In Vitro/Cellular Models)
Beyond simple binding, this compound is employed to study the mechanisms by which ligand binding leads to receptor activation and subsequent intracellular signaling cascades. These studies are often conducted in cellular models, such as cultured rat ventricular myocytes or cell lines engineered to express specific adrenergic receptor subtypes. nih.govnih.gov
Activation of α1-adrenergic receptors by an agonist like phenylephrine initiates a well-defined signaling cascade. ccjm.org The use of a deuterated analog can help confirm that this pathway is conserved and explore any subtle modulations in signaling strength or kinetics that may arise from altered receptor-ligand interactions. The primary pathway involves the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). nih.gov PLC activation leads to the generation of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Subsequent steps in the pathway have been elucidated in detail and are expected to be triggered by this compound.
| Step | Molecule/Event | Role/Function |
| 1 | IP3 | Binds to IP3 receptors (IP3R) on the sarcoplasmic reticulum, causing the release of intracellular Ca2+. nih.gov |
| 2 | Ca2+ / DAG | Increased intracellular calcium and DAG synergistically activate Protein Kinase C (PKC). nih.gov |
| 3 | Ca2+ | Increased intracellular calcium also activates Ca2+-calmodulin-dependent protein kinase II (CaMKII). nih.gov |
| 4 | PKC / CaMKII | These kinases phosphorylate downstream targets, including the ERK1/2 MAP kinase pathway. nih.govnih.gov |
| 5 | ERK1/2, CaMKII | Phosphorylate transcription factors, such as CREB, altering gene expression related to cellular processes like hypertrophy and survival. nih.govnih.gov |
Studies have shown that phenylephrine-induced activation of the ERK1/2 pathway can inhibit cardiomyocyte apoptosis. nih.gov Furthermore, the phosphorylation of the transcription factor CREB by phenylephrine is mediated by IP3R2/Ca2+-PKC-PKD-CaMKII signaling. nih.gov
The concept of functional selectivity or biased agonism posits that ligands can stabilize distinct receptor conformations, each linked to a different set of downstream signaling pathways. By subtly altering the energetics of the ligand-receptor interaction, deuteration offers a unique strategy to probe for such differential receptor states.
While the primary effect of this compound is expected to mirror that of its parent compound, any observed changes in the relative activation of different signaling branches (e.g., G-protein pathways versus β-arrestin-mediated pathways) could indicate that the deuterated ligand stabilizes a different ensemble of active receptor conformations. For example, studies with antagonists in various tissues have suggested that phenylephrine-induced contractions can be complex and may involve receptor heterogeneity, hinting at the possibility of multiple receptor states or subtypes being involved. nih.gov Using a tool like this compound, which modifies the precise nature of the binding interaction, could help to dissect these complexities and provide evidence for agonist-induced receptor states that might otherwise be indistinguishable.
Assessment of Transporter-Mediated Uptake and Efflux (Non-Human/In Vitro)
The interaction of (R)-(-)-Phenylephrine and its deuterated isotopologue, this compound, with key monoamine transporters is a critical aspect of its pharmacological profile. These transporters, located on the plasma membrane and intracellular vesicles of neurons, are responsible for the reuptake and storage of neurotransmitters, thereby modulating synaptic signaling. This section explores the in vitro and non-human studies that have investigated the interplay between phenylephrine and two such vital transporters: the neuronal norepinephrine (B1679862) transporter (NET) and the vesicular monoamine transporter (VMAT). It is important to note that while the following sections discuss research conducted on phenylephrine, specific experimental data on the deuterated compound this compound regarding its direct interaction with these transporters were not identified in the reviewed literature.
Neuronal Norepinephrine Transporter (NET) Interactions
The neuronal norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. In vitro studies using isolated mouse vas deferens have demonstrated that phenylephrine interacts with NET, acting as a substrate for the transporter. This interaction leads to an indirect pharmacological effect, where phenylephrine is taken up by the neuron and subsequently displaces norepinephrine from cytosolic stores, resulting in its release.
Research has shown that the phenylephrine-induced release of noradrenaline is a concentration-dependent process. This effect is significantly diminished when NET is inhibited by selective blockers, indicating that the transporter's function is essential for phenylephrine's indirect sympathomimetic action. The release of noradrenaline is not dependent on the influx of extracellular calcium, suggesting a non-vesicular, carrier-mediated release mechanism.
One study quantified the effect of phenylephrine on the resting release of [³H]-noradrenaline from mouse vas deferens preparations. The findings indicated that phenylephrine significantly enhances this release at various concentrations.
| Phenylephrine Concentration (µM) | Fold Increase in [³H]Noradrenaline Release (FRR₂/FRR₁) |
|---|---|
| 0.3 | 1.19 ± 0.07 |
| 1 | 1.45 ± 0.12 |
| 3 | 1.95 ± 0.21 |
| 10 | 2.85 ± 0.33 |
| 30 | 3.50 ± 0.40 |
Data sourced from a study on isolated mouse vas deferens, showing the fractional release rate (FRR) as a ratio of the second collection period (in the presence of phenylephrine) to the first (basal release).
Vesicular Monoamine Transporter (VMAT) Function
The vesicular monoamine transporter (VMAT) is a protein located on the membrane of synaptic vesicles that is responsible for the uptake of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the neuronal cytoplasm into the vesicles for storage and subsequent release. nih.gov There are two main isoforms, VMAT1 and VMAT2, with VMAT2 being the primary isoform in the central nervous system. nih.gov
Early in vitro research provided initial evidence of phenylephrine's interaction with vesicular storage mechanisms. Experiments conducted in 1962 using a particulate fraction from bovine adrenal medulla, which contains secretory granules rich in VMAT, demonstrated that phenylephrine, along with other "indirectly acting sympathomimetic amines," could block the uptake of ¹⁴C-epinephrine into these granules. nih.gov This finding was one of the first to molecularly link the action of such compounds to vesicular monoamine uptake. nih.gov
Phenylephrine is classified among drugs that are thought to interact with VMAT, leading to the release of monoamines from storage vesicles into the cytoplasm. nih.gov This cytosolic displacement of neurotransmitters can then lead to their efflux from the neuron through other transporters, such as NET. While these qualitative observations suggest an interaction between phenylephrine and VMAT, specific quantitative data, such as binding affinity (Ki) or inhibitory concentration (IC50) values from in vitro assays directly assessing the interaction of (R)-(-)-Phenylephrine with VMAT2, were not prominently available in the reviewed scientific literature. Therefore, a detailed quantitative analysis of its potency and binding kinetics at VMAT remains an area for further investigation.
Advanced Spectroscopic and Computational Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules. In the context of deuterated compounds like (R)-(-)-Phenylephrine-2,4,6-D3 hcl, both deuterium (B1214612) (²H) and proton (¹H) NMR play crucial roles.
Applications of Deuterium NMR (²H NMR) for Positional Analysis
Deuterium NMR (²H NMR) is a powerful tool for directly observing the sites of deuteration within a molecule. wikipedia.org While its natural abundance is low (0.016%), samples enriched with deuterium, such as this compound, provide strong ²H NMR signals. wikipedia.org The primary application of ²H NMR in this context is to confirm the specific positions of deuterium incorporation. The spectrum of this compound would exhibit peaks corresponding to the deuterium atoms at the 2, 4, and 6 positions of the phenyl ring, verifying the success and specificity of the isotopic labeling. huji.ac.il This technique is particularly valuable in the solid state, where the quadrupolar splitting of the deuterium signal can provide information about the orientation and dynamics of the C-D bonds. wikipedia.org
Simplification of Proton NMR (¹H NMR) Spectra by Deuteration
The substitution of protons with deuterium at specific positions in a molecule leads to a significant simplification of the ¹H NMR spectrum. nih.gov Since deuterium resonates at a different frequency from protons and its scalar coupling to protons is much smaller, the signals of the remaining protons are simplified. huji.ac.il In the ¹H NMR spectrum of this compound, the complex splitting patterns of the aromatic protons would be absent. Instead of multiplets, the remaining protons on the phenyl ring (at positions 3 and 5) would appear as simplified signals, making the spectral analysis more straightforward. This simplification aids in the unambiguous assignment of proton signals and can help in studying the conformation and interactions of the non-deuterated parts of the molecule. libretexts.orgscienceopen.com
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is indispensable for characterizing isotopically labeled compounds. For this compound, HRMS serves two primary purposes: determining isotopic purity and elucidating fragmentation pathways. The molecular weight of the deuterated compound is higher than its non-deuterated counterpart due to the presence of three deuterium atoms. nih.govnih.gov HRMS can precisely measure this mass difference, allowing for the confirmation of the molecular formula and the assessment of isotopic enrichment. nih.govlgcstandards.com
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the deuterated ion. By comparing the fragmentation pattern of this compound with that of unlabeled phenylephrine (B352888), researchers can gain insights into the fragmentation mechanisms. researchgate.netnist.gov The presence of deuterium atoms on the phenyl ring can influence the stability of certain fragments, leading to altered fragmentation pathways. For instance, the major degradation product of phenylephrine involves the loss of a water molecule from the side chain. researchgate.net Studying how deuteration of the aromatic ring affects this and other fragmentation processes can provide valuable structural information.
Table 1: Mass Spectrometry Data for Phenylephrine and its Deuterated Analog
| Compound | Molecular Formula | Exact Mass (Da) |
| (R)-(-)-Phenylephrine hcl | C₉H₁₄ClNO₂ | 203.0713 nih.gov |
| This compound | C₉H₁₁D₃ClNO₂ | 206.0901 nih.govlgcstandards.com |
Computational Chemistry and Molecular Modeling for Deuterated Systems
Computational methods are increasingly used to complement experimental data and provide deeper insights into the properties of deuterated molecules. nih.govresearchgate.net
Quantum Mechanical (QM) Calculations to Predict Isotope Effects
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to predict the effects of deuteration on the properties of phenylephrine. researchgate.netnih.gov These calculations can optimize the molecular structure and predict vibrational frequencies. researchgate.netnih.gov The substitution of hydrogen with deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. This difference, known as the kinetic isotope effect, can influence reaction rates and metabolic pathways. QM calculations can help predict the magnitude of these effects, providing a theoretical framework for understanding the observed changes in the molecule's behavior upon deuteration. nih.gov
Molecular Dynamics (MD) Simulations of Deuterated Ligand-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a ligand and its protein target. researchgate.netnih.gov In the case of this compound, which acts as a selective α1-adrenergic receptor agonist, MD simulations can be used to investigate how deuteration of the phenyl ring affects its binding and interaction with the receptor. medchemexpress.com By simulating the complex in a realistic environment, researchers can analyze the stability of the ligand-protein interactions, the conformational changes in both the ligand and the protein, and the role of specific residues in the binding pocket. nih.govmdpi.com These simulations can reveal subtle differences in the binding dynamics of the deuterated versus the non-deuterated ligand, which may correlate with altered pharmacological activity. researchgate.net
In Silico Approaches to Understanding Conformational Changes and Binding Energetics
Computational chemistry provides a powerful lens through which the conformational dynamics and binding energetics of drug molecules can be understood at an atomic level. For "this compound," while specific in silico studies on this deuterated isotopologue are not extensively documented in publicly available research, a wealth of information can be derived from computational analyses of its non-deuterated counterpart, (R)-(-)-Phenylephrine. The substitution of hydrogen with deuterium on the phenyl ring is not expected to significantly alter the foundational electronic structure or the primary conformational landscape of the molecule. Therefore, data from computational studies on phenylephrine serve as a robust proxy for understanding the behavior of its deuterated form.
Conformational Analysis through Quantum Chemical Calculations
The three-dimensional structure of phenylephrine is crucial for its interaction with adrenergic receptors. The flexibility of the ethylamine (B1201723) side chain allows the molecule to adopt various conformations, and identifying the low-energy conformers is key to understanding its biologically active state. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and geometry of molecules.
Table 1: Selected Optimized Geometrical Parameters of Phenylephrine (Non-deuterated) (Note: This data is for the non-deuterated form of Phenylephrine and serves as a close approximation for the deuterated compound.)
| Parameter | Bond Length (Å) / Angle (°) |
| C-O (Phenolic) | 1.36 |
| C-C (Aromatic) | 1.39 - 1.40 |
| C-C (Side Chain) | 1.52 - 1.53 |
| C-N | 1.47 |
| O-H (Alcohol) | 0.96 |
| C-C-O-H (Dihedral) | Variable |
| C-C-N-C (Dihedral) | Variable |
The conformational flexibility of phenylephrine is primarily governed by the rotation around the single bonds in its side chain. Computational studies have identified several low-energy conformers, with the relative populations of these conformers being temperature-dependent. The most stable conformers are those that minimize steric hindrance and allow for favorable intramolecular interactions, such as hydrogen bonding.
Electronic Properties and Reactivity
The electronic properties of phenylephrine, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for its chemical reactivity and interaction with biological targets. The Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov In phenylephrine, the negative potential is concentrated around the oxygen atoms of the hydroxyl groups, while the positive potential is associated with the hydrogen atoms of the amine and hydroxyl groups. nih.gov
The HOMO-LUMO energy gap is another important parameter derived from DFT calculations, which relates to the chemical stability and reactivity of the molecule. A larger energy gap suggests higher stability and lower reactivity. nih.gov Studies on phenylephrine have calculated this energy gap in both the gaseous phase and in a water solvent phase, providing insights into its behavior in different environments. nih.gov
Table 2: Calculated Electronic Properties of Phenylephrine (Non-deuterated) (Note: This data is for the non-deuterated form of Phenylephrine and serves as a close approximation for the deuterated compound.)
| Property | Value (eV) - Gaseous Phase | Value (eV) - Water Solvent Phase |
| HOMO Energy | -5.8 | -6.1 |
| LUMO Energy | -0.3 | -0.2 |
| Energy Gap | 5.5 | 5.9 |
Binding Energetics and Receptor Interactions
The binding affinity is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. Phenylephrine exhibits differential affinity for the subtypes of the α1-adrenoceptor.
Table 3: Experimental Binding Affinities (pKi) of (R)-(-)-Phenylephrine for α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi Value |
| α1A | 4.70 |
| α1B | 4.87 |
| α1D | 5.86 |
In silico docking studies, which predict the preferred orientation of a ligand when bound to a receptor, can further elucidate the key interactions driving this affinity. For phenylephrine, the binding is expected to be driven by a combination of hydrogen bonding and electrostatic interactions. The hydroxyl groups on the phenyl ring and the side chain, as well as the protonated amine group, are likely to form crucial hydrogen bonds with amino acid residues in the receptor's binding pocket. The aromatic ring can also participate in π-π stacking interactions with aromatic residues of the receptor.
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Deuteration Methodologies
The synthesis of deuterated compounds, including (R)-(-)-Phenylephrine-2,4,6-D3 HCl, is a cornerstone of their application. cymitquimica.comsimsonpharma.comcdnisotopes.com Historically, the synthesis of such molecules relied on starting with high-purity deuterated intermediates, which limited the scope and accessibility of these compounds. morressier.com However, the field is witnessing a shift towards more innovative and efficient deuteration techniques.
A significant area of development is the H/D exchange reaction, which allows for the direct transformation of C-H bonds to more stable C-D bonds. researchgate.netnih.gov This method is advantageous as it can be more straightforward and utilize inexpensive deuterium (B1214612) sources like D2O. researchgate.netnih.gov Researchers are actively exploring novel catalysis methods to selectively replace hydrogen atoms with deuterium in target molecules, achieving high isotopic purity without relying on pre-deuterated starting materials. morressier.com For instance, methods involving in situ generation of D2 gas from aluminum and D2O, assisted by palladium catalysts, are showing promise for selective H-D exchange reactions. researchgate.net The development of new deuterated alkyl sulfonium (B1226848) salts as reagents for introducing deuterated methyl and ethyl groups into drug candidates also represents a significant advancement. researchgate.netnih.gov
These novel methodologies are not only making the synthesis of compounds like this compound more efficient but are also expanding the toolkit for medicinal chemists to create a wider diversity of deuterated molecules for various research applications. researchgate.netnih.gov
Integration of Deuterated Analogs into Multi-Omics Research Platforms (e.g., Quantitative Metabolomics)
The use of stable isotope-labeled internal standards is a critical component in quantitative analyses, particularly in the field of metabolomics. hilarispublisher.comisolife.nl this compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based methods for the accurate quantification of its non-deuterated counterpart, phenylephrine (B352888). researchgate.netmedchemexpress.commed-life.cncanspec.cn
The integration of deuterated analogs into multi-omics platforms, especially quantitative metabolomics, is a rapidly growing area. Deuterated standards help to correct for variations in sample preparation, matrix effects, and instrument response, leading to more precise and reliable quantitative data. clearsynth.comnih.gov This is crucial for obtaining a comprehensive understanding of metabolic pathways and how they are altered in disease states or in response to drug treatment. clearsynth.com
Future research will likely focus on expanding the library of deuterated standards for a wider range of metabolites and endogenous compounds. This will enable more comprehensive and accurate quantitative metabolomic studies, providing deeper insights into complex biological systems. The use of uniformly 13C-labeled internal standards is also being explored as an alternative to deuterated standards to overcome some of their limitations, such as potential deuterium loss. hilarispublisher.comisolife.nl
Advancements in Micro-Scale and High-Throughput Analytical Techniques
The demand for faster and more efficient analytical methods in drug discovery and development has spurred advancements in micro-scale and high-throughput techniques. wiley.comshimadzu.com These technologies are particularly relevant for the analysis of deuterated compounds like this compound.
Microfluidic technologies, often referred to as "lab-on-a-chip," allow for the handling of minute sample volumes, reducing reagent consumption and analysis time. wiley.com The development of high-throughput micro-scale workflows, such as the comparative micro-scale mass transfer assay (CMMTA), enables the rapid quantification of molecularly dissolved drug concentrations under various conditions. sdu.dk
Furthermore, techniques like protein microarrays combined with FTIR imaging are being developed for high-throughput hydrogen/deuterium exchange (HDX) studies, allowing for the simultaneous analysis of multiple proteins. nih.gov These advancements are crucial for accelerating the pace of research in areas such as drug metabolism, pharmacokinetic profiling, and biomarker discovery, where deuterated standards play a vital role.
Exploration of Deuterated Phenylephrine in Targeted In Vitro Systems for Drug Repurposing Research
The unique properties of deuterated compounds, particularly their altered metabolic stability, open up avenues for their exploration in drug repurposing research. nih.gov The deuterium kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic cleavage, can lead to improved pharmacokinetic profiles and reduced formation of toxic metabolites. researchgate.netresearchgate.netresearchgate.net
This compound, by virtue of its deuteration at metabolically susceptible positions on the phenyl ring, could be investigated in targeted in vitro systems to explore potential new therapeutic applications. For example, its altered metabolism could lead to a different pharmacological profile or a reduction in off-target effects compared to its non-deuterated parent compound.
The use of deuterated compounds in drug repurposing is a growing field, with several deuterated drugs already in clinical trials or approved for use. nih.govnih.gov Future research could involve screening this compound and other deuterated analogs in various disease models to identify novel therapeutic opportunities.
Role in Understanding Drug Resistance Mechanisms at a Molecular Level
Understanding the molecular mechanisms of drug resistance is a critical challenge in modern medicine, particularly in areas like cancer chemotherapy. nih.govscienceopen.com Deuterated compounds can serve as valuable tools in elucidating these mechanisms.
By altering the metabolic pathways of a drug, deuteration can help researchers to identify the specific metabolic steps that contribute to drug inactivation or the formation of metabolites that mediate resistance. For instance, if a drug's efficacy is diminished due to rapid metabolism by a particular enzyme, a deuterated version of that drug with a slower metabolic rate could help to overcome this resistance mechanism. nih.govscienceopen.com
This compound could be used in studies to investigate the role of specific metabolic enzymes in the development of resistance to adrenergic agonists. By comparing the cellular effects and metabolic fate of the deuterated and non-deuterated forms of phenylephrine in resistant and sensitive cell lines, researchers could gain valuable insights into the molecular drivers of resistance. This knowledge could then be used to design more effective therapeutic strategies to combat drug resistance.
Q & A
Q. What is the rationale for deuterium labeling in (R)-(-)-Phenylephrine-2,4,6-D3 HCl, and how does it influence experimental design?
Deuterium labeling introduces stable isotopes into the phenylephrine structure, typically at positions 2, 4, and 6 of the aromatic ring. This modification serves as a tracer for pharmacokinetic (PK) and metabolic studies, enabling precise quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . When designing experiments, researchers must account for isotopic effects on metabolic stability, such as altered cytochrome P450 (CYP450) enzyme interactions. For example, deuterium substitution can reduce first-pass metabolism, extending half-life in vivo .
Q. How is receptor selectivity for α1-adrenoceptor subtypes assessed using this compound?
Receptor selectivity is evaluated through competitive binding assays using radiolabeled ligands (e.g., -prazosin) in transfected cell lines expressing α1A, α1B, or α1D receptors. The compound’s pKi values (α1D: 5.86; α1B: 4.87; α1A: 4.70) indicate preferential binding to α1D receptors . Methodological steps include:
- Tissue preparation : Isolate membranes from transfected cells.
- Incubation conditions : Use Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.
- Data normalization : Express results as % inhibition relative to control.
Statistical analysis (e.g., nonlinear regression) determines IC values, converted to pKi using the Cheng-Prusoff equation .
Q. What analytical techniques are recommended for verifying the purity and isotopic enrichment of this compound?
- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 272 nm) to assess chemical purity (>99%) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (206.68 g/mol) and deuterium incorporation (≥97 atom% D) .
- Nuclear magnetic resonance (NMR) : -NMR quantifies isotopic distribution at positions 2, 4, and 6 .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on the metabolic stability of deuterated vs. non-deuterated phenylephrine?
Contradictions often arise from differences in experimental models (e.g., in vitro hepatocytes vs. in vivo rodent studies). To address this:
- Standardize models : Use primary human hepatocytes for in vitro assays and Sprague-Dawley rats for in vivo PK studies.
- Control variables : Maintain consistent CYP450 enzyme activity via co-administration of enzyme inhibitors (e.g., ketoconazole for CYP3A4).
- Data reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo outcomes .
Q. What experimental designs are optimal for studying deuterium’s impact on phenylephrine’s α1-adrenoceptor signaling pathways?
- Kinetic assays : Measure G protein-coupled receptor (GPCR) activation via BRET (bioluminescence resonance energy transfer) using HEK293 cells transfected with α1D receptors and G-linked biosensors.
- Downstream signaling : Quantify IP accumulation or MAPK phosphorylation (e.g., p38, ERK1/2) via ELISA or Western blot .
- Negative controls : Include non-deuterated phenylephrine and α1-adrenoceptor antagonists (e.g., prazosin) to validate specificity .
Q. How can deuterium isotope effects (DIEs) complicate data interpretation in metabolic studies, and how should they be mitigated?
DIEs may artificially enhance metabolic stability due to kinetic isotope effects (KIEs), leading to overestimation of deuterium’s therapeutic benefits. Mitigation strategies:
- Comparative studies : Co-administer deuterated and non-deuterated phenylephrine in crossover PK trials.
- Isotope dilution analysis : Use LC-MS/MS with stable isotope internal standards to correct for matrix effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
